

Application Note: ^1H NMR Characterization of 2-Hydroxy-3-butynoic Acid in CDCl_3

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Compound of Interest

Compound Name: 2-Hydroxy-3-butynoic acid

CAS No.: 40027-75-6

Cat. No.: B1200322

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Abstract & Scope

2-Hydroxy-3-butynoic acid (CAS: 38628-65-8) is a critical chiral synthon in the synthesis of complex pharmaceutical intermediates, particularly for antifungals and nucleoside analogs. Its structural integrity is defined by the terminal alkyne moiety and the

-hydroxy carboxylic acid motif.

This guide provides a detailed protocol for the ^1H NMR characterization of this compound in deuterated chloroform (CDCl_3)

). While DMSO- d_6

is often preferred for solubility, CDCl_3

is frequently required for in-process checks during extractions or to avoid solvent removal issues. This note addresses the specific challenges of running this polar molecule in a non-polar solvent, specifically the concentration-dependent behavior of exchangeable protons.

Chemical Structure & Spin System Analysis

The molecule consists of a four-carbon chain with two distinct spin systems coupled through long-range interactions.

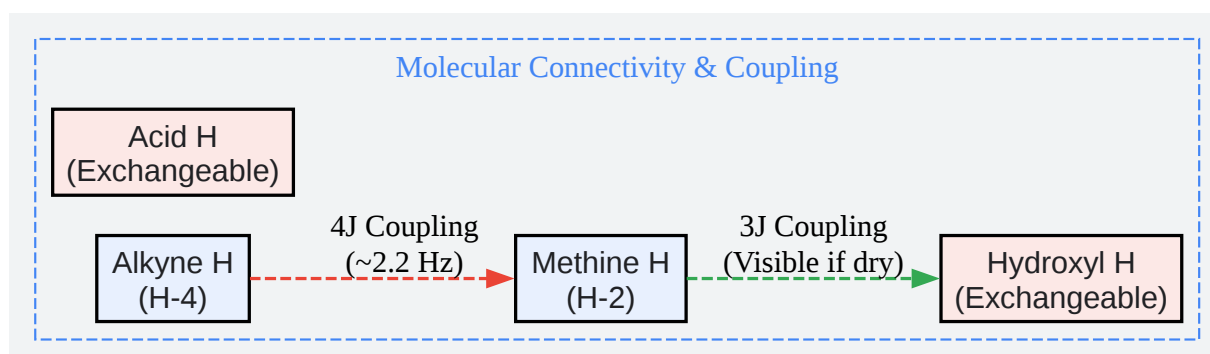
Structure:

Theoretical Spin System

- Proton A (Alkyne, C-H): Resonates upfield due to the shielding cone of the triple bond.
- Proton B (Methine, -CH): Deshielded by both the hydroxyl group and the carboxylic acid.
- Proton C (Hydroxyl, -OH): Chemical shift is highly variable (concentration/temperature dependent).
- Proton D (Carboxylic Acid, -COOH): Typically very broad and downfield; often invisible in "wet" CDCl₃ due to rapid exchange.

Coupling Network

The defining feature of this spectrum is the long-range coupling () between the terminal alkyne proton and the methine proton.



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Figure 1: Spin coupling network. The

coupling is the diagnostic fingerprint of the **2-hydroxy-3-butynoic acid** skeleton.

Experimental Protocol

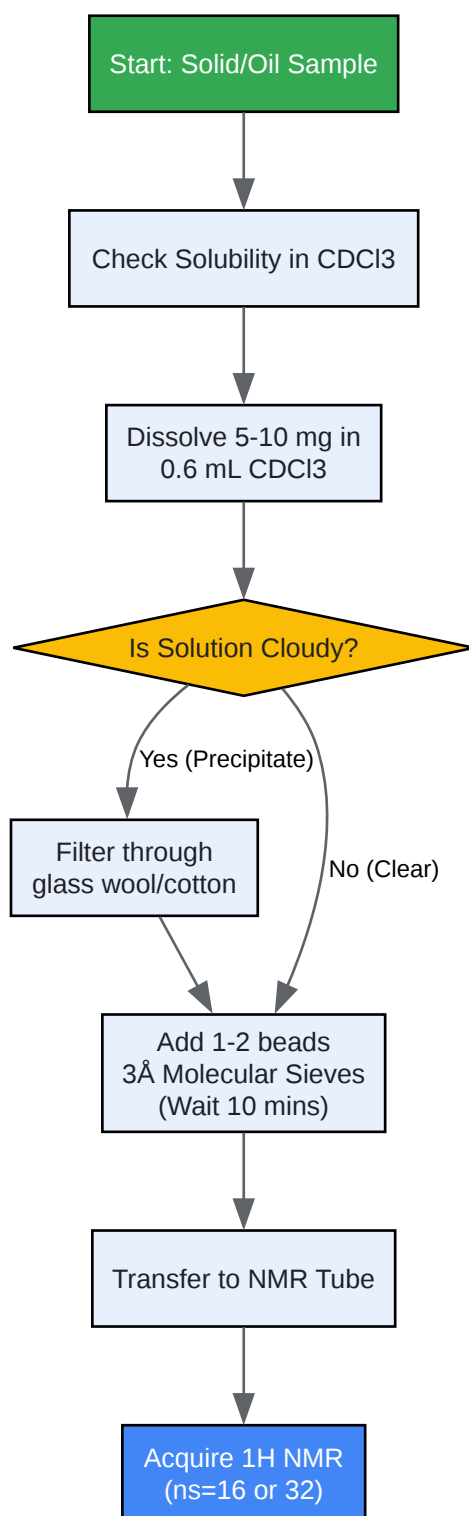
Safety Note: **2-Hydroxy-3-butynoic acid** is a skin irritant and potentially unstable at high temperatures. Store at -20°C.

Materials

- Analyte: >5 mg **2-Hydroxy-3-butynoic acid** (freshly extracted or synthesized).
- Solvent: CDCl₃

(99.8% D) with 0.03% v/v TMS (Tetramethylsilane).
 - Critical: Use "Silver Foil" or ampule-sealed CDCl₃ to minimize acidity and water content.
- Drying Agent: Activated 3Å Molecular Sieves (optional but recommended).

Sample Preparation Workflow



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Figure 2: Sample preparation workflow emphasizing moisture control to preserve splitting patterns.

Instrument Parameters

- Pulse Sequence:zg30 (Standard proton)
- Relaxation Delay (D1):
2.0 seconds (essential for accurate integration of the alkyne proton).
- Spectral Width: -2 to 14 ppm (to capture the COOH).
- Temperature: 298 K (25°C).

Spectral Data & Assignment

The following data represents the spectrum in dry CDCl₃

. Note: If the solvent is wet or acidic, the OH coupling disappears, and the Methine H simplifies to a doublet.

Data Summary Table

Position	Group	Shift (, ppm)	Multiplicity	Coupling (, Hz)	Integral	Assignment Logic
COOH	Carboxylic Acid	9.50 – 12.00	Broad Singlet	-	1H	Highly variable; disappears with D O shake.
CH	Methine ()	4.98	Doublet of Doublets (dd)*		1H	Deshielded by -OH and -COOH.
OH	Hydroxyl	3.50 – 5.50	Broad Doublet		1H	Shift is concentration dependent.
CH	Alkyne	2.58	Doublet (d)		1H	Characteristic terminal alkyne shift.

*Expert Note: In "wet" CDCl₃

, the Methine signal at 4.98 ppm collapses to a doublet (d, J = 2.2 Hz) because the OH proton undergoes rapid exchange and decouples.

Detailed Analysis

- The Alkyne Doublet (2.58 ppm): This is the most stable reference peak (other than TMS). It appears as a sharp doublet. The splitting arises from the long-range four-bond coupling () to the methine proton across the triple bond. This 2.2 Hz coupling is diagnostic for terminal propargylic systems [1].

- The Methine Proton (4.98 ppm): This proton is chemically equivalent to the alpha-proton in mandelic acid derivatives but shifted due to the alkyne.
 - Scenario A (Dry): It appears as a doublet of doublets (dd). The large coupling (~6 Hz) is to the OH, and the small coupling (2.2 Hz) is to the alkyne.
 - Scenario B (Wet/Acidic): It appears as a simple doublet (d, Hz).
- The Labile Protons (OH & COOH): In CDCl₃, the carboxylic acid proton is often extremely broad due to hydrogen bonding dimerization. The hydroxyl proton shift moves downfield as concentration increases (intermolecular H-bonding).

Troubleshooting & Validation

Self-Validating the Spectrum

To confirm the identity of **2-Hydroxy-3-butynoic acid** without external standards:

- Integration Check: Normalize the Alkyne doublet (2.58 ppm) to 1.00. The Methine proton (4.98 ppm) must integrate to exactly 1.00.
- D₂O Test:
 - Shake: Add 1 drop of D₂O to the tube and shake.
 - Result: The peaks at ~11 ppm (COOH) and ~4-5 ppm (OH) will vanish (exchange to OD).
 - Result: The Methine signal (4.98 ppm) will simplify to a sharp doublet (2.2 Hz) if it was previously complex.

Common Impurities

- Propargyl Alcohol: Look for a triplet at ~2.5 ppm and a methylene doublet at ~4.3 ppm.

- Dimerization (Lactide/Estolide): New sets of doublets appearing slightly downfield (5.1 - 5.3 ppm) indicate the formation of intermolecular esters, common in concentrated -hydroxy acid solutions [2].

References

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Sources

- [1. spectrabase.com \[spectrabase.com\]](https://spectrabase.com)
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